molecular formula C8H10N2O B1612930 3',5'-Diaminoacetophenone CAS No. 33786-92-4

3',5'-Diaminoacetophenone

Cat. No. B1612930
CAS RN: 33786-92-4
M. Wt: 150.18 g/mol
InChI Key: FBVMBHXYXPZOFZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3’,5’-Diaminoacetophenone consists of an acetophenone core with two amino groups attached to the phenyl ring . The exact spatial configuration of these groups could be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

3’,5’-Diaminoacetophenone has a predicted boiling point of 392.8±22.0 °C and a predicted density of 1.196±0.06 g/cm3 . Its pKa value is also predicted to be 3.70±0.10 .

Scientific Research Applications

1. UV Filter Metabolism and Endocrine-Disrupting Activity

Benzophenone-3 (BP-3), a related compound to 3',5'-Diaminoacetophenone, is used in sunscreens for protecting skin and hair from ultraviolet (UV) radiation. Research has focused on the metabolism of BP-3 by liver microsomes and its estrogenic and anti-androgenic activities. The study found that BP-3 and its metabolites show varying degrees of endocrine-disrupting activities (Watanabe et al., 2015).

2. Ligands in Asymmetric Transfer Hydrogenation

Research involving 1,3-diamines, closely related to 3',5'-Diaminoacetophenone, has explored their use as ligands in ruthenium(II) catalysts for asymmetric transfer hydrogenation of aryl ketones. This work highlights the potential of these compounds in catalysis, particularly in enhancing reactivity and stereoselectivity in various chemical reactions (Facchetti et al., 2015).

3. Cytotoxicity Related to Ultraviolet Filters

Studies on BP-3, a UV filter similar to 3',5'-Diaminoacetophenone, indicate potential cytotoxicity, especially in relation to increased intracellular Zn2+ levels in rat thymocytes. This research contributes to understanding the toxicological profile of related compounds, especially when used in products like sunscreens (Utsunomiya et al., 2019).

4. Fluorescent Probes for Copper (II) Ion

Research into diamines has led to the development of fluorescent probes for the selective detection of Cu2+ ions in aqueous media. These studies are significant for their potential applications in environmental and biological systems, demonstrating the versatility of compounds related to 3',5'-Diaminoacetophenone in sensing applications (Udhayakumari et al., 2014).

Safety And Hazards

The safety data sheet for 3’,5’-Diaminoacetophenone suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of accidental ingestion or contact, immediate medical attention should be sought .

properties

IUPAC Name

1-(3,5-diaminophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVMBHXYXPZOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633916
Record name 1-(3,5-Diaminophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Diaminoacetophenone

CAS RN

33786-92-4
Record name 1-(3,5-Diaminophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DC Crosby, X Lei, CG Gibbs… - Journal of medicinal …, 2010 - ACS Publications
Fourteen analogues of the anti-HIV-1 integrase (IN) inhibitor l-chicoric acid (L-CA) were prepared. Their IC 50 values for 3′-end processing and strand transfer against recombinant HIV…
Number of citations: 69 pubs.acs.org
K MURASE, T MASE, H IDA, K TAKAHASHI… - Chemical and …, 1977 - jstage.jst.go.jp
New β-adrenergic stimulants, 3-acylamino-4-hydroxy-α-(N-substituted aminomethyl)-benzyl alcohols (VIII) were prepared via 3-amino-4-benzyloxy-α-(N-substituted aminomethyl) …
Number of citations: 43 www.jstage.jst.go.jp

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